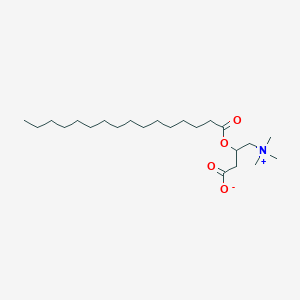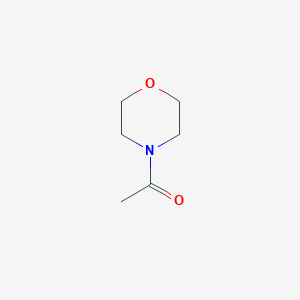
パルミトイルカルニチン
概要
説明
Palmitoyl-carnitine is an ester derivative of carnitine, involved in the metabolism of fatty acids. It plays a crucial role in the transport of long-chain fatty acids into the mitochondria for β-oxidation, a process that generates energy in the form of adenosine triphosphate (ATP) . This compound is essential for the conversion of fatty acids into energy, particularly in tissues with high energy demands such as the heart and skeletal muscles.
科学的研究の応用
パルミトイルカルニチンは、科学研究で幅広い用途があります。
作用機序
パルミトイルカルニチンは、長鎖脂肪酸をミトコンドリアに輸送し、そこでβ酸化されてエネルギーを生成することで効果を発揮します 。 この化合物は、カルニチン-アシルカルニチン輸送体とカルニチンO-パルミトイルトランスフェラーゼ酵素と相互作用し、これらはミトコンドリア膜内での脂肪酸の移動と変換に不可欠です .
類似化合物:
アセチルカルニチン: カルニチンの別のエステル誘導体であり、アセチル基をミトコンドリアに輸送する役割を担います。
ブチリルカルニチン: ブチリル基をミトコンドリアに輸送する役割を担います。
パルミトイルカルニチンの独自性: パルミトイルカルニチンは、特にパルミチン酸などの長鎖脂肪酸の輸送と代謝における特定の役割により、ユニークです。 この特異性により、高い代謝要求を持つ組織におけるエネルギー産生に重要な構成要素となります .
生化学分析
Biochemical Properties
Palmitoylcarnitine is involved in the transport of long-chain fatty acids across the mitochondrial membrane, a process facilitated by the carnitine palmitoyltransferase (CPT) system . The CPT system includes two key enzymes: carnitine palmitoyltransferase I (CPT I) and carnitine palmitoyltransferase II (CPT II). CPT I, located on the outer mitochondrial membrane, catalyzes the formation of palmitoylcarnitine from palmitoyl-CoA and carnitine. Palmitoylcarnitine is then transported across the inner mitochondrial membrane by carnitine-acylcarnitine translocase (CACT). Once inside the mitochondria, CPT II converts palmitoylcarnitine back to palmitoyl-CoA, which enters the β-oxidation pathway .
Cellular Effects
Palmitoylcarnitine influences various cellular processes, including energy metabolism and cell signaling. It plays a pivotal role in the β-oxidation of fatty acids, providing acetyl-CoA for the citric acid cycle and subsequent ATP production. Additionally, palmitoylcarnitine has been observed to affect the palmitoylation of proteins, such as the growth-associated protein GAP-43, which is involved in neural cell differentiation . This modification can influence protein localization and function, impacting cell signaling pathways and gene expression.
Molecular Mechanism
At the molecular level, palmitoylcarnitine exerts its effects through interactions with specific enzymes and transporters. The binding of palmitoylcarnitine to CPT I and CPT II is crucial for its transport into the mitochondria. Inhibition or activation of these enzymes can significantly impact fatty acid metabolism. For instance, malonyl-CoA, a physiological inhibitor of CPT I, can regulate the entry of fatty acids into the mitochondria, thereby controlling the rate of β-oxidation . Additionally, palmitoylcarnitine can modulate the activity of other enzymes involved in lipid metabolism, influencing overall cellular energy homeostasis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of palmitoylcarnitine can vary over time. Studies have shown that palmitoylcarnitine is relatively stable under physiological conditions, but its degradation can occur under certain experimental conditions. Long-term exposure to palmitoylcarnitine has been associated with changes in cellular function, including alterations in mitochondrial respiration and energy production . These temporal effects are important considerations for in vitro and in vivo studies involving palmitoylcarnitine.
Dosage Effects in Animal Models
The effects of palmitoylcarnitine can vary with different dosages in animal models. At physiological concentrations, palmitoylcarnitine supports normal fatty acid metabolism and energy production. At high doses, palmitoylcarnitine can lead to substrate overload, resulting in the accumulation of intermediate metabolites and potential toxicity . These threshold effects highlight the importance of carefully controlling palmitoylcarnitine levels in experimental studies to avoid adverse outcomes.
Metabolic Pathways
Palmitoylcarnitine is a key intermediate in the β-oxidation pathway of fatty acids. It interacts with enzymes such as CPT I, CPT II, and CACT to facilitate the transport and oxidation of long-chain fatty acids . The metabolic flux through this pathway can be influenced by the availability of palmitoylcarnitine and other cofactors, affecting overall energy production and metabolic homeostasis.
Transport and Distribution
Within cells, palmitoylcarnitine is transported across the mitochondrial membranes by the CPT system and CACT . This transport is essential for the delivery of fatty acids into the mitochondria for β-oxidation. The distribution of palmitoylcarnitine within tissues can vary, with higher concentrations observed in tissues with high energy demands, such as the heart and skeletal muscles.
Subcellular Localization
Palmitoylcarnitine is primarily localized within the mitochondria, where it plays a critical role in fatty acid metabolism. The transport of palmitoylcarnitine into the mitochondria is facilitated by specific targeting signals and post-translational modifications that direct it to the appropriate compartments . This subcellular localization is essential for its function in energy production and metabolic regulation.
準備方法
合成経路および反応条件: パルミトイルカルニチンは、パルミトイルコエンザイムAとカルニチンを酵素反応させることで合成されます。 この反応は、カルニチンO-パルミトイルトランスフェラーゼ酵素によって触媒されます 。反応条件は、通常、pHが7.0〜8.0で、温度が約37°Cの水性環境で行われます。
工業生産方法: 工業的には、パルミトイルカルニチンは、カルニチンO-パルミトイルトランスフェラーゼ酵素を発現できる遺伝子組み換え微生物の発酵を含むバイオテクノロジー技術を使用して生産されます。 このプロセスには、発酵ブロスからの化合物の抽出と精製が含まれます .
反応の種類:
酸化: パルミトイルカルニチンは、ミトコンドリア内でβ酸化を受け、アセチルコエンザイムA、NADH、およびFADH2を生成します.
加水分解: パルミトイルカルニチンのエステル結合は、エステラーゼによって加水分解されて、パルミチン酸とカルニチンが生成されます.
一般的な試薬および条件:
酸化: アシルコエンザイムAデヒドロゲナーゼなどの酵素と酸素の存在を必要とします。
加水分解: 通常、エステラーゼの存在下で水性環境で行われます。
主な生成物:
酸化: アセチルコエンザイムA、NADH、およびFADH2。
加水分解: パルミチン酸とカルニチン.
類似化合物との比較
Acetyl-carnitine: Another ester derivative of carnitine, involved in the transport of acetyl groups into the mitochondria.
Butyryl-carnitine: Involved in the transport of butyryl groups into the mitochondria.
Uniqueness of Palmitoyl-carnitine: Palmitoyl-carnitine is unique due to its specific role in the transport and metabolism of long-chain fatty acids, particularly palmitic acid. This specificity makes it a critical component in energy production in tissues with high metabolic demands .
特性
IUPAC Name |
3-hexadecanoyloxy-4-(trimethylazaniumyl)butanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45NO4/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(27)28-21(19-22(25)26)20-24(2,3)4/h21H,5-20H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOMRRQXKHMYMOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90895028 | |
| Record name | Palmitoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1935-18-8 | |
| Record name | (±)-Palmitoyl carnitine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1935-18-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Palmitoylcarnitine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001935188 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Palmitoylcarnitine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90895028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PALMITOYL CARNITINE, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8K6DKA8V2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: Palmitoylcarnitine exerts its effects through various mechanisms, primarily interacting with:
- Mitochondria: Palmitoylcarnitine is a long-chain acylcarnitine that can enter the mitochondria and undergo β-oxidation, influencing mitochondrial respiration and potentially inducing oxidative stress. [] Studies show it can inhibit complex IV of the electron transport chain, leading to increased reactive oxygen species (ROS) production and activation of reperfusion injury salvage kinases in cardiomyocytes. []
- Protein Kinase C (PKC): Palmitoylcarnitine has been shown to modulate PKC activity, particularly PKCβII. It decreases PKCβII autophosphorylation and disrupts the complex formation between PKCβII and its receptor RACK1, influencing downstream signaling pathways. [] It can also affect the expression, phosphorylation, and localization of the PKC substrate B-50 protein in neuroblastoma cells. []
- Cellular Membranes: Due to its amphiphilic nature, palmitoylcarnitine can interact with cell membranes, potentially altering membrane fluidity and permeability. [] This interaction can influence ion channel activity, such as inhibiting the transient outward potassium current (Ito) in ventricular myocytes, potentially affecting cardiac excitability. [, ]
- Regulation of insulin signaling: Palmitoylcarnitine can interfere with insulin signaling by activating protein tyrosine phosphatase 1B (PTP1B), leading to dephosphorylation of the insulin receptor and reduced Akt phosphorylation, ultimately contributing to insulin resistance. []
- Influence on neuronal differentiation: Palmitoylcarnitine promotes differentiation in neuroblastoma cells, potentially through its effects on PKC activity and B-50 protein regulation. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-(6-Hydrazinyl-6-oxohexyl)-6-{[5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoyl]amino}hexanamide](/img/structure/B157473.png)





